molecular formula C16H24ClN3O B1438518 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride CAS No. 1158642-22-8

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride

Cat. No. B1438518
CAS RN: 1158642-22-8
M. Wt: 309.83 g/mol
InChI Key: LPAFRLLYKZOQRG-UHFFFAOYSA-N
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Description

The compound “1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride” is a derivative of benzoxazole . Benzoxazole derivatives are known for their excellent UV-Visible absorption property and outstanding fluorescent ability .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound “5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien­yl]-1,3-benzoxazole” was prepared by the reaction of thiophene-2,5-dicarboxylic acid and 2-amino-4-tert-butylphenol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, in the compound “5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien­yl]-1,3-benzoxazole”, the two 1,3-benzoxazole rings are almost planar, with dihedral angles of 0.83 and 1.64° between the five- and six-membered rings . The thiophene ring makes dihedral angles of 21.54 and 4.49° with the planes of the five-membered oxazole rings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the compound “5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien­yl]-1,3-benzoxazole” was prepared by the reaction of thiophene-2,5-dicarboxylic acid and 2-amino-4-tert-butylphenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is known for its excellent UV-Visible absorption property and outstanding fluorescent ability .

Scientific Research Applications

Synthesis and Applications of Benzoxazole Derivatives

  • Benzoxazole derivatives, containing a 1,3-oxazole system fused with a benzene ring, have significant importance in medicinal chemistry due to their pharmacological activities. Microwave-assisted synthesis has been highlighted as a technique that enhances the diversity and speed of research in modern chemistry, particularly for benzoxazole derivatives. This method offers advantages in synthesizing benzoxazoles, which are crucial in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners, providing a pathway for fast and efficient synthesis with diverse substituents in high yield (Özil & Menteşe, 2020).

Piperidine Derivatives in Neuroscience

  • Piperidine derivatives are explored for their roles in modulating dopamine D2 receptors, which are implicated in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural motifs involving piperidine and specific pharmacophores have been identified as critical for high D2 receptor affinity, suggesting the potential of these derivatives in developing therapeutic agents for these conditions (Jůza et al., 2022).

Chiral Sulfinamides in Asymmetric Synthesis

  • The use of chiral sulfinamides, particularly tert-butanesulfinamide, has been significant in the stereoselective synthesis of amines and their derivatives, including piperidine-based compounds. These methodologies enable the synthesis of structurally diverse N-heterocycles, which are foundational in many natural products and therapeutically relevant compounds, highlighting the utility of such approaches in drug discovery and development (Philip et al., 2020).

Safety And Hazards

The safety and hazards associated with similar compounds have been reported . For instance, bis(5-tertiarybutylbenzoxazole) should be washed off immediately with plenty of water for at least 15 minutes in case of eye contact .

Future Directions

The future directions of research on similar compounds could involve exploring their potential applications in various fields due to their excellent UV-Visible absorption property and outstanding fluorescent ability .

properties

IUPAC Name

1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.ClH/c1-16(2,3)11-4-5-14-13(10-11)18-15(20-14)19-8-6-12(17)7-9-19;/h4-5,10,12H,6-9,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAFRLLYKZOQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine hydrochloride

CAS RN

1609399-96-3
Record name 4-Piperidinamine, 1-[5-(1,1-dimethylethyl)-2-benzoxazolyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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